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Abstract

LMD-009 is a potent and selective, non-peptide small molecule agonist for the human C-C
chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in immune
regulation, autoimmune diseases, and cancer immunotherapy. This document provides a
comprehensive technical overview of LMD-009, detailing its chemical structure,
physicochemical properties, and biological activity. It outlines the molecular mechanism of
action, including key receptor-ligand interactions, and summarizes its effects on downstream
signaling pathways. Detailed protocols for the key functional assays used to characterize LMD-
009 are provided, along with structured data tables and graphical representations of its
signaling and experimental workflows.

Chemical and Physical Properties

LMD-009, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-
spiro[4.5]decan-4-one, is a solid compound at room temperature.[1][2] It possesses a centrally
located, positively charged amine, a common feature for many ligands targeting chemokine
receptors.[2][3] Its solubility and storage requirements are critical for experimental
reproducibility.
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Property Value Reference(s)

8-[[3-(2-

methoxyphenoxy)phenyllmeth
IUPAC Name P y)phenyl (2]

yl]-1-(2-phenylethyl)-1,3,8-

triazaspiro[4.5]decan-4-one

Molecular Formula C29H33N303 [11[415]
Molecular Weight 471.59 g/mol [11[4115]
CAS Number 950195-51-4 [1][4][5]
Appearance Solid [1]
Solubility DMSO (= 200 mg/mL) [4]
Storage (Powder) -20°C for up to 3 years [4]
Storage (In Solvent) -80°C for up to 1 year [4]

Biological Activity and Mechanism of Action

LMD-009 is a full agonist of CCR8, exhibiting potency and efficacy comparable to the
endogenous ligand, CCL1.[6] It selectively activates CCRS8 over other human chemokine
receptors.[3] Upon binding, LMD-009 initiates a cascade of intracellular signaling events
characteristic of Gg-coupled GPCR activation.
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Biological

Value (ECso / Ki) Assay System Reference(s)
Parameter

CC Chemokine )
Target Human Recombinant [1]

Receptor 8 (CCR8)
Activity Selective Agonist Functional Assays [4]

Inositol Phosphate

Transiently

) ECso =11 nM transfected COS-7 [1][6]
Accumulation
cells
Intracellular Calcium Stably transfected
ECso = 87 nM [1][6]

Release

L1.2 or CHO cells

Chemotaxis

Induces cell migration

Lymphocyte L1.2 cells

[1]

Binding Affinity

Ki = 66 nM

Competition binding
vs. 125[-CCL1 in L1.2

cells

[1](7]

Molecular Interactions

Cryo-electron microscopy and site-directed mutagenesis studies have elucidated the binding
mode of LMD-009 within the CCR8 transmembrane domain.[2][8]

¢ Binding Pocket: LMD-009 occupies the orthosteric binding pocket formed by transmembrane
helices (TM) 1, 2, 3, 4, 6, and 7.[2]

o Key Anchor Residue: The molecule's central positively charged amine forms a critical salt

bridge with the highly conserved glutamic acid at position 286 in TM7 (Glu’-3°).[2][3] Mutation

of this residue to alanine results in a nearly 1000-fold decrease in potency.[8]

» Hydrogen Bonding & Hydrophobic Contacts: The ligand is further stabilized through a

hydrogen bond with Tyrosine 172 (Y1724.64) and multiple hydrophobic interactions with

residues including Y421.39, VV1093.28 Y1133-32 and F254¢-51.[2][8]

o Selectivity Determinants: The selectivity of LMD-009 for CCRS8 is thought to be conferred by

interactions with residues Y1143.33 and Y1724-64, which are not conserved across other CC
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chemokine receptors.[2][6]

Downstream Signaling Pathways

As a CCR8 agonist, LMD-009 activates Gg-protein signaling, leading to the activation of
phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol 1,4,5-trisphosphate (IPs3) and diacylglycerol (DAG). IPs triggers the release
of calcium from intracellular stores, and both molecules contribute to downstream cellular

responses, including chemotaxis.
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Caption: LMD-009 activated CCR8 signaling cascade.
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Experimental Protocols

The characterization of LMD-009 relies on a suite of functional cell-based assays. The
following sections provide detailed methodologies for these key experiments.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of IP, a downstream product of Gq activation, in
response to CCR8 agonism by LMD-009. The protocol is based on methods used for
characterizing LMD-009 in transiently transfected COS-7 cells.[3][6]

1. Cell Culture and Transfection:

e Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with
10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin.

o Seed cells in 24-well plates at a density that allows them to reach 70-80% confluency on the
day of transfection.

» Transiently transfect cells with a mammalian expression vector encoding human CCR8 using
a suitable lipid-based transfection reagent according to the manufacturer's instructions.

2. Radiolabeling:

e 24 hours post-transfection, replace the culture medium with inositol-free DMEM containing
1% dialyzed FBS and 1 pCi/mL myo-[3H]inositol.

e Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular
phosphoinositides.

3. Agonist Stimulation:
e Wash the cells twice with Hanks' Balanced Salt Solution (HBSS) containing 10 mM LICl.
e Add 200 pL of the same buffer and pre-incubate for 15 minutes at 37°C.

e Add 50 pL of LMD-009 at various concentrations (e.g., 1071t M to 10—> M) prepared in HBSS
with 10 mM LiCl.
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e Incubate for 90 minutes at 37°C.
4. Extraction and Quantification:

o Aspirate the stimulation buffer and terminate the reaction by adding 1 mL of ice-cold 10 mM

formic acid.
 Incubate on ice for 60 minutes.
o Load the cell lysates onto Dowex AG1-X8 anion-exchange columns.

¢ Wash the columns with 10 mL of 1 M ammonium formate / 0.1 M formic acid to elute total

inositol phosphates.
e Quantify the eluted radioactivity by liquid scintillation counting.

e Analyze data using non-linear regression to determine ECso values.

Intracellular Calcium Mobilization Assay

This kinetic assay measures the transient increase in intracellular calcium concentration
following CCR8 activation using a calcium-sensitive fluorescent dye.
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Caption: General workflow for a FLIPR calcium mobilization assay.
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. Cell Plating:

Seed Chinese Hamster Ovary (CHO) or L1.2 cells stably expressing human CCRS8 into
black-walled, clear-bottom 96- or 384-well microplates.

Culture overnight at 37°C and 5% CO: to allow for cell adherence.

. Dye Loading:

Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an
appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Include an anion-exchange
inhibitor like probenecid to prevent dye leakage.

Aspirate the culture medium from the cells and add the dye-loading solution to each well.

Incubate the plate for 1 hour at 37°C, protected from light.

. Measurement:

Prepare a separate plate containing serial dilutions of LMD-009 (e.g., 0 to 100 nM).

Place both the cell plate and the compound plate into a fluorescent imaging plate reader
(FLIPR) or equivalent instrument.

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

Initiate the automated addition of the LMD-009 solutions to the cell plate.

Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3
minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.

. Data Analysis:

Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

Plot the response against the logarithm of LMD-009 concentration and fit the data to a
sigmoidal dose-response curve to determine the ECso.
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Chemotaxis Assay

This assay assesses the ability of LMD-009 to induce directed migration of CCR8-expressing
cells, a primary function of chemokine receptor activation.

1. Cell Preparation:
e Use a lymphocyte cell line stably expressing CCR8, such as L1.2 cells.

e Wash the cells and resuspend them in serum-free RPMI medium containing 0.1% Bovine
Serum Albumin (BSA) at a concentration of 1 x 10° cells/mL.

2. Assay Setup (Boyden Chamber):

o Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) with a polycarbonate
membrane (typically 5 um pore size for lymphocytes).

o Add different concentrations of LMD-009 (e.g., 0.1 nM to 100 uM) or control medium to the
lower wells of the chamber.

o Carefully place the Transwell insert into each well, ensuring no air bubbles are trapped
beneath the membrane.

e Add 50-100 pL of the prepared cell suspension to the upper chamber of each insert.
3. Incubation:

 Incubate the plate at 37°C in a humidified 5% CO:z incubator for a period of 40 minutes to 4
hours, allowing cells to migrate through the pores towards the chemoattractant (LMD-009).

4. Quantification of Migrated Cells:
 After incubation, carefully remove the inserts.

o Wipe away the non-migrated cells from the upper surface of the membrane with a cotton
swab.

o Quantify the cells that have migrated to the lower chamber. This can be done by:
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o Cell Lysis and ATP Measurement: Add a reagent like CellTiter-Glo to the lower wells to
lyse the cells and measure ATP content via luminescence, which is proportional to the cell
number.

o Staining and Counting: Fix and stain the membrane (e.g., with DAPI or Giemsa stain) and
count the migrated cells on the underside of the membrane using a microscope.

5. Data Analysis:

e Plot the number of migrated cells (or luminescence signal) against the LMD-009
concentration. The resulting bell-shaped curve is characteristic of chemotaxis.

Conclusion

LMD-009 is a well-characterized, high-potency, and selective non-peptide agonist of CCR8. Its
defined chemical structure and robust biological activity in key functional pathways make it an
invaluable tool for researchers studying CCR8 biology. The detailed understanding of its
molecular interactions with the receptor provides a strong foundation for structure-based drug
design efforts targeting CCR8 for therapeutic intervention in immunology and oncology. The
protocols and data presented in this guide serve as a comprehensive resource for the scientific
community engaged in the investigation and development of novel CCR8 modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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